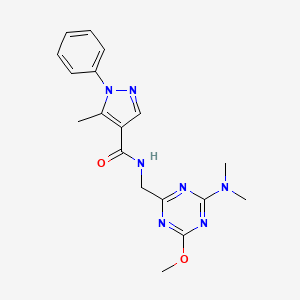
1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea" is a derivative within the broader class of diaryl urea compounds, which have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various 1-aryl-3-substituted phenyl urea derivatives, which have been synthesized and evaluated for their antiproliferative and antiangiogenic activities, suggesting a possible relevance to the compound of interest .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the introduction of various functional groups to the aryl rings, which can significantly influence the biological activity of these compounds. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives was carried out to discover new antiproliferative agents . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design approach, indicating a methodical process in the development of these compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is critical in determining their interaction with biological targets. The papers provided discuss the importance of the substitution pattern on the aryl rings for the biological activity. For example, the presence of a thioether linker and the arylurea moiety in the meta position was found to be significant for the potent activity of certain VEGFR-2 tyrosine kinase inhibitors . This insight into the structure-activity relationship (SAR) is essential for understanding how modifications to the molecular structure could affect the biological efficacy of the compound "1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea".
Chemical Reactions Analysis
The chemical reactivity of diaryl urea derivatives is influenced by the substituents on the aryl rings. The papers do not provide specific reactions for the compound , but they do discuss the biological reactions, such as the induction of apoptosis and the arrest of the cell cycle in cancer cells by certain derivatives . Additionally, the inhibition of protein phosphorylation in the PI3K/Akt signaling pathway by these compounds suggests a complex interaction with cellular processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. While the papers do not detail these properties for the specific compound "1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea", they do report the antiproliferative effects and IC50 values of similar compounds, which are indicative of their potency and potential therapeutic window . These properties are important for the further development of these compounds as anticancer agents.
科学的研究の応用
Biochemical Evaluation and Acetylcholinesterase Inhibition
A series of compounds, including structures similar to 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. The research aimed to optimize spacer length and conformational flexibility, revealing that certain substitutions and chain lengths facilitate high inhibitory activities against acetylcholinesterase, an enzyme targeted in Alzheimer's disease treatment (J. Vidaluc et al., 1995). Additionally, derivatives of these compounds showed potent inhibitory activity, with specific structural variations enhancing their efficacy, suggesting potential as therapeutic agents against conditions associated with acetylcholinesterase (J. Vidaluc et al., 1994).
Soluble Epoxide Hydrolase Inhibition
Research on 1,3-disubstituted ureas with a piperidyl moiety, related to the chemical structure , demonstrated their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors showed significant potential in improving pharmacokinetic parameters and reducing hyperalgesia, indicating their value in pain management and inflammatory conditions (T. Rose et al., 2010).
Synthesis and Functionalization of Heterocycles
In a study focusing on the preparation of functionalized heterocycles, compounds structurally related to 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea were utilized to produce various derivatives. These derivatives, achieved through reactions with primary and secondary amines, exhibit potential for diverse biological and pharmacological applications (H. Kabirifard et al., 2015).
Metalation and Cleavage of Hindered Ureas
A study explored the metalation and cleavage of highly hindered ureas, including those with piperidine derivatives, highlighting a methodological advancement in organic synthesis. This research provides insights into the steric effects and reactivity of ureas, which could be relevant for designing novel compounds with specific biological activities (T. Hassel & D. Seebach, 1978).
特性
IUPAC Name |
1-phenyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h1-3,6-8,10,14,16H,4-5,9,11-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCXBTJNAOOZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)
![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)
![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)


![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)
![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)